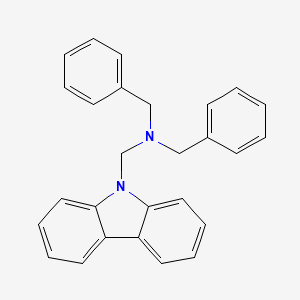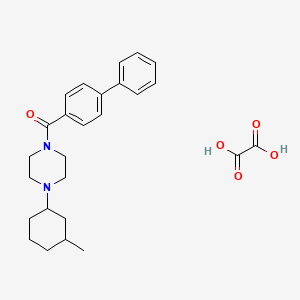![molecular formula C23H29NO5 B5158645 ethyl 1-[5-(methoxymethyl)-2-furoyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B5158645.png)
ethyl 1-[5-(methoxymethyl)-2-furoyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-[5-(methoxymethyl)-2-furoyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate, also known as EMD 281014, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of furoyl-piperidine derivatives and has shown promising results in preclinical studies as an anti-inflammatory and analgesic agent.
Wirkmechanismus
The exact mechanism of action of ethyl 1-[5-(methoxymethyl)-2-furoyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate 281014 is not fully understood, but it is believed to act by inhibiting the production of pro-inflammatory cytokines and chemokines. It has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
This compound 281014 has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha, IL-1beta, and IL-6, and to inhibit the activation of NF-kappaB, a transcription factor that plays a key role in the regulation of inflammatory responses. It has also been shown to reduce the levels of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ethyl 1-[5-(methoxymethyl)-2-furoyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate 281014 is its potent anti-inflammatory and analgesic properties, which make it a valuable tool for studying the mechanisms underlying pain and inflammation-related disorders. However, one of the limitations of this compound 281014 is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on ethyl 1-[5-(methoxymethyl)-2-furoyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate 281014. One possible direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory bowel disease, which is a chronic inflammatory disorder of the gastrointestinal tract. Another direction is to investigate its potential as a therapeutic agent for the treatment of neuropathic pain, which is a type of chronic pain that is caused by damage to the nervous system. Additionally, further studies are needed to fully understand the mechanism of action of this compound 281014 and to optimize its pharmacokinetic and pharmacodynamic properties.
Synthesemethoden
The synthesis of ethyl 1-[5-(methoxymethyl)-2-furoyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate 281014 involves a multi-step process that starts with the reaction of 2-methylbenzylamine with ethyl 3,4-dihydroxybenzoate to form the corresponding amide. This amide is then subjected to a series of reactions that involve the use of furoic acid, methoxymethyl chloride, and piperidine to yield this compound 281014.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-[5-(methoxymethyl)-2-furoyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate 281014 has been extensively studied for its potential therapeutic applications in various preclinical models. It has been shown to possess anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of pain and inflammation-related disorders such as arthritis, neuropathic pain, and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
ethyl 1-[5-(methoxymethyl)furan-2-carbonyl]-3-[(2-methylphenyl)methyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO5/c1-4-28-22(26)23(14-18-9-6-5-8-17(18)2)12-7-13-24(16-23)21(25)20-11-10-19(29-20)15-27-3/h5-6,8-11H,4,7,12-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWPLSIKNMWCJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)C2=CC=C(O2)COC)CC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B5158564.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 1-naphthoate](/img/structure/B5158565.png)
![1-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-piperidinol](/img/structure/B5158576.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5158578.png)

![N-(2-iodophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5158590.png)
![methyl 4-[{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]-4-oxobutanoate](/img/structure/B5158604.png)
![ethyl 4-[3-acetyl-2-(4-bromophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B5158612.png)


![1,3-dimethyl-5-(2-thienyl)-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5158640.png)
![2-bromo-4-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B5158644.png)
![N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5158649.png)
![1-(4-chlorophenyl)-3-[4-(3-chlorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5158651.png)